N-(4-ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide N-(4-ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16574993
InChI: InChI=1S/C13H15N3O3S/c1-2-19-9-5-3-8(4-6-9)15-11(17)7-10-12(18)16-13(14)20-10/h3-6,10H,2,7H2,1H3,(H,15,17)(H2,14,16,18)
SMILES:
Molecular Formula: C13H15N3O3S
Molecular Weight: 293.34 g/mol

N-(4-ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide

CAS No.:

Cat. No.: VC16574993

Molecular Formula: C13H15N3O3S

Molecular Weight: 293.34 g/mol

* For research use only. Not for human or veterinary use.

N-(4-ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide -

Specification

Molecular Formula C13H15N3O3S
Molecular Weight 293.34 g/mol
IUPAC Name N-(4-ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide
Standard InChI InChI=1S/C13H15N3O3S/c1-2-19-9-5-3-8(4-6-9)15-11(17)7-10-12(18)16-13(14)20-10/h3-6,10H,2,7H2,1H3,(H,15,17)(H2,14,16,18)
Standard InChI Key HRTJVCUWYSKTTP-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=N)S2

Introduction

N-(4-Ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is a complex organic compound featuring a thiazolidin ring structure, which is a five-membered heterocyclic ring containing sulfur and nitrogen atoms. This compound is notable for its potential applications in medicinal chemistry due to its unique structural features that may influence biological activity.

Key Features:

  • Molecular Formula: C13H15N3O3S

  • Molecular Weight: 293.34 g/mol

  • CAS Number: 301683-38-5

Chemical Behavior:

  • The carboxamide group can undergo hydrolysis under acidic or basic conditions, leading to the release of the corresponding carboxylic acid and amine.

  • The presence of the ethoxy group enhances the lipophilicity of the molecule, potentially affecting its pharmacokinetic properties.

Synthesis and Characterization

The synthesis of N-(4-ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide typically involves multi-step organic synthesis techniques. The compound's structure can be confirmed using spectroanalytical methods such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and HR-MS (High-Resolution Mass Spectrometry).

Synthesis Steps:

  • Preparation of Starting Materials: Synthesis of the thiazolidin ring and the ethoxyphenyl acetamide moiety.

  • Coupling Reaction: The thiazolidin ring is coupled with the ethoxyphenyl acetamide under appropriate conditions.

Biological Activities and Potential Applications

While specific biological activities of N-(4-ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide are not extensively documented, compounds with similar structures have shown various biological activities, including antimicrobial and anticancer properties.

Related Compounds:

Compound NameStructural FeaturesNotable Activities
N-(4-Ethoxyphenyl)-2-{(3Z)-2-OXO}-3-[4-OXO]-1,3-thiazolidinContains thiazolidin ringAntimicrobial
1-(4-Methoxyphenyl)-N-(4-methylphenyl)thiazoleThiazole structureAnticancer
2-Amino-N-(4-Ethoxyphenyl)-1,3-thiazoleSimilar thiazole coreAnti-inflammatory

Research Findings and Future Directions

Further research is needed to fully explore the biological activities and potential therapeutic applications of N-(4-ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide. Molecular docking studies could provide insights into its interaction with biological targets, potentially identifying it as a candidate for drug development.

Future Research Directions:

  • In Vitro Studies: Evaluate antimicrobial and anticancer activities.

  • In Vivo Studies: Assess pharmacokinetics and toxicity.

  • Molecular Docking: Investigate binding modes with potential biological targets.

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